molecular formula C26H23ClFN7O B12639171 Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-

Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-

Cat. No.: B12639171
M. Wt: 504.0 g/mol
InChI Key: LZNRTNXWTSKNMC-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]- is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple fused rings, including imidazo, pyrimido, and pyrimidinone moieties. The presence of various functional groups, such as chloro, fluoro, and amino groups, adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]- involves multiple steps. The synthetic route typically starts with the preparation of the core heterocyclic structure, followed by the introduction of the various substituents. Common reaction conditions include the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of the fused rings. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of amino groups makes it susceptible to oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chloro and fluoro substituents, potentially replacing them with hydrogen atoms.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to bind to specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]- can be compared with other similar compounds, such as:

The uniqueness of Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one lies in its specific combination of functional groups and fused rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H23ClFN7O

Molecular Weight

504.0 g/mol

IUPAC Name

7-(2-chloro-6-fluorophenyl)-12-[(2,4,4-trimethyl-1,3-dihydroisoquinolin-7-yl)amino]-2,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),3,5,9,11-pentaen-8-one

InChI

InChI=1S/C26H23ClFN7O/c1-26(2)14-33(3)13-15-11-16(7-8-18(15)26)31-24-30-12-17-22(32-24)34-10-9-29-25(34)35(23(17)36)21-19(27)5-4-6-20(21)28/h4-12H,13-14H2,1-3H3,(H,30,31,32)

InChI Key

LZNRTNXWTSKNMC-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC2=C1C=CC(=C2)NC3=NC=C4C(=N3)N5C=CN=C5N(C4=O)C6=C(C=CC=C6Cl)F)C)C

Origin of Product

United States

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